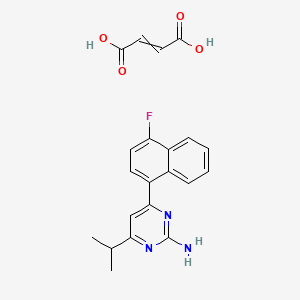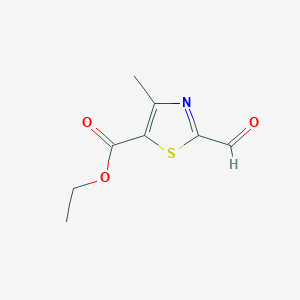
Ethyl 2-formyl-4-methylthiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-formyl-4-methylthiazole-5-carboxylate is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is known for its significant biological properties and is widely used in various fields of scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-formyl-4-methylthiazole-5-carboxylate can be synthesized through a multi-step reaction process. One common method involves the reaction of ethyl acetoacetate with N-bromosuccinimide in dichloromethane to form ethyl 2-bromo-3-oxobutanoate. This intermediate is then reacted with thiourea to yield the target compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of solid acid catalysts such as xanthan sulfuric acid or radical initiators like benzoyl peroxide to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-formyl-4-methylthiazole-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted thiazole derivatives .
Scientific Research Applications
Ethyl 2-formyl-4-methylthiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of ethyl 2-formyl-4-methylthiazole-5-carboxylate involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit DNA topoisomerase II, which is crucial for DNA replication and cell division. This inhibition leads to the disruption of cancer cell proliferation .
Comparison with Similar Compounds
Ethyl 2-formyl-4-methylthiazole-5-carboxylate can be compared with other similar compounds such as:
Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate: This compound is also used in the synthesis of pharmaceuticals and exhibits similar biological activities.
Ethyl 2-amino-4-methylthiazole-5-carboxylate: Known for its antileukemic activity, this compound is used in drug development for various medical conditions.
The uniqueness of this compound lies in its versatile reactivity and wide range of applications in different fields of research and industry.
Properties
Molecular Formula |
C8H9NO3S |
|---|---|
Molecular Weight |
199.23 g/mol |
IUPAC Name |
ethyl 2-formyl-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C8H9NO3S/c1-3-12-8(11)7-5(2)9-6(4-10)13-7/h4H,3H2,1-2H3 |
InChI Key |
YFSBMCKPJCWZPF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



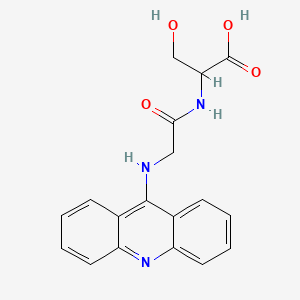
![Diethyl 2-[2-trifluoromethyl-4H-chromene-4-ylidene]malonate](/img/structure/B12442610.png)
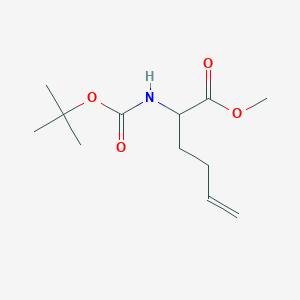
![Glycine, N-[(2E)-2-methyl-1-oxo-2-butenyl]-](/img/structure/B12442613.png)
![1-Ethoxy-1-[(3Z)-hex-3-EN-1-yloxy]ethane](/img/structure/B12442618.png)
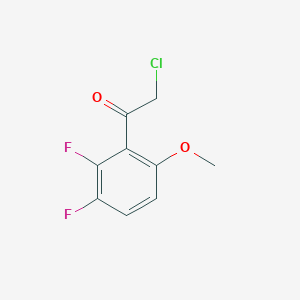

![(2S,3R)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic Acid](/img/structure/B12442628.png)
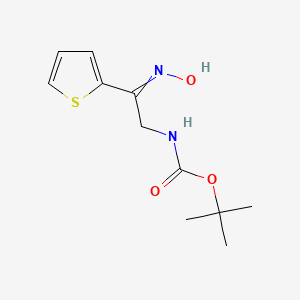
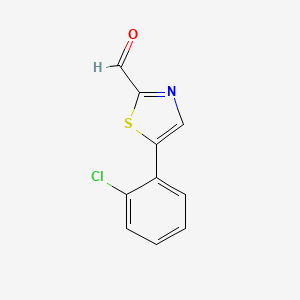
![8-(Tert-butyl) 3-ethyl 8-azabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B12442660.png)

